3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole is a heterocyclic compound with a unique structure that includes both furan and oxazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole typically involves the bromination of a precursor molecule containing the furo[3,4-d][1,2]oxazole core. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
it is likely that similar bromination techniques used in laboratory synthesis could be scaled up for industrial purposes, with considerations for safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole
- 3-iodo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole
- 3-fluoro-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole
Uniqueness
3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, iodo, and fluoro analogs, which may have different chemical and physical properties .
Properties
Molecular Formula |
C5H6BrNO2 |
---|---|
Molecular Weight |
192.01 g/mol |
IUPAC Name |
3-bromo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole |
InChI |
InChI=1S/C5H6BrNO2/c6-5-3-1-8-2-4(3)9-7-5/h3-4H,1-2H2 |
InChI Key |
DXNUXSIPLOXHTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CO1)ON=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.